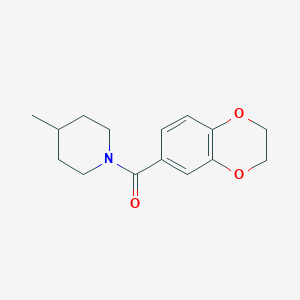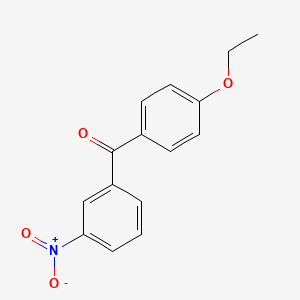
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DMFPAA, is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is believed to exert its pharmacological effects by modulating the activity of certain receptors and ion channels in the brain. Specifically, it has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This mechanism of action may underlie its potential therapeutic effects in treating neurodegenerative disorders and enhancing cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which are involved in cognitive function and motor control. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in treating neurodegenerative disorders.
実験室実験の利点と制限
One advantage of N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, its potential therapeutic applications in various fields of science make it a valuable tool for researchers. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies may be conducted to investigate its effects on other ion channels and receptors in the brain, as well as its potential to modulate other neurotransmitters. Finally, research may be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics in vivo.
合成法
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by the reaction of 2-furylacrylic acid with N-(2,5-dimethoxyphenyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 147-149°C.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied for its potential to act as a novel anti-cancer agent. In pharmacology, it has been investigated for its ability to modulate the activity of certain ion channels in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In neuroscience, it has been explored for its potential to enhance cognitive function and treat neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-10-11-20(25-2)19(14-16)22-21(23)18(13-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJNQSQFSMLBR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)